Superior Potency in Suppressing TNF-α Production: 5-Fold Higher Activity than 15(S)-HETE and Arachidonic Acid
In a head-to-head study on human macrophages, 15(S)-Hpete demonstrated a fivefold greater potency in inhibiting TNF-α production compared to its direct metabolite, 15(S)-HETE, and its precursor, arachidonic acid (20:4n-6) [1]. This indicates that the hydroperoxide group is critical for this anti-inflammatory activity and cannot be functionally replaced by the hydroxyl group.
| Evidence Dimension | Inhibition of TNF-α mRNA expression |
|---|---|
| Target Compound Data | 5-fold more active |
| Comparator Or Baseline | 15-HETE and Arachidonic Acid (20:4n-6) |
| Quantified Difference | 5-fold |
| Conditions | Human monocytic cell line Mono Mac 6 stimulated with lipopolysaccharide (LPS) |
Why This Matters
For researchers modeling inflammatory pathways or screening for anti-inflammatory agents, 15(S)-Hpete provides a significantly stronger and mechanistically distinct signal compared to its primary metabolite, ensuring assay sensitivity and pathway relevance.
- [1] Ferrante, J.V., et al. (1997). Altered responses of human macrophages to lipopolysaccharide by hydroperoxy eicosatetraenoic acid, hydroxy eicosatetraenoic acid, and arachidonic acid. Inhibition of tumor necrosis factor production. J Clin Invest, 99, 1445-1452. View Source
